molecular formula C132H194N6O42 B13725012 Propane-1,2,3-(PEG11-DBCO)

Propane-1,2,3-(PEG11-DBCO)

Cat. No.: B13725012
M. Wt: 2537.0 g/mol
InChI Key: LGHOVHRXLAKLME-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Chemistry and its Significance in Research

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgrsc.org The term was first introduced by Carolyn R. Bertozzi in 2003, and its development has been a significant milestone in chemical biology. wikipedia.org This field of chemistry has enabled the study of biomolecules like glycans, proteins, and lipids in real-time and within their native environments without causing cellular toxicity. wikipedia.orgnih.gov

The evolution of bioorthogonal chemistry began with the need to overcome the limitations of traditional methods for labeling biomolecules, which often interfered with their function. Early methods, such as condensation reactions of aldehydes and ketones, were not entirely bioorthogonal in complex biological settings. acs.org A significant breakthrough came with the development of the Staudinger ligation in 2000, which is based on the reaction of azides with triarylphosphines. wikipedia.org This was one of the first truly bioorthogonal reactions, utilizing abiotic functional groups. wikipedia.org

Further advancements led to the development of "click chemistry," a concept introduced by K. Barry Sharpless, Hartmuth C. Kolb, and M. G. Finn in 2001. wikipedia.org Click chemistry emphasizes reactions that are high-yielding, modular, and produce minimal byproducts. wikipedia.org A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.org However, the toxicity of the copper catalyst limited its application in living systems. magtech.com.cn This challenge spurred the development of copper-free click chemistry, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC), developed by Carolyn Bertozzi's group. wikipedia.orgaxispharm.com The significance of these developments was recognized with the 2022 Nobel Prize in Chemistry, awarded to Carolyn R. Bertozzi, Morten P. Meldal, and K. Barry Sharpless for their work on click chemistry and bioorthogonal chemistry. wikipedia.org

The ability to perform chemical reactions within a living organism with high specificity and without interfering with biological processes has revolutionized our ability to study cellular events. nih.gov It allows for the precise labeling and tracking of biomolecules, providing insights into their function and dynamics that were previously unattainable. axispharm.com This has profound implications for drug development, diagnostics, and our fundamental understanding of biology. rsc.orgaxispharm.com

Strategic Role of Polyethylene (B3416737) Glycol (PEG) in Enhancing Reagent Properties for Bioconjugation and Materials Science

Polyethylene glycol (PEG) is a synthetic, hydrophilic polymer that has become indispensable in bioconjugation and materials science due to its unique properties. nih.govuniversci.com The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy to improve the physicochemical properties of therapeutic proteins, peptides, oligonucleotides, and nanoparticles. ekb.egsigmaaldrich.com

Key Roles of PEG in Bioconjugation and Materials Science:

Increased Solubility: PEG is highly soluble in water and many organic solvents. nih.govnih.gov Attaching PEG chains to hydrophobic molecules can significantly enhance their solubility in aqueous environments, which is crucial for biological applications. ekb.eg

Biocompatibility and Reduced Immunogenicity: PEG is generally considered non-toxic and non-immunogenic. nih.govsigmaaldrich.com When conjugated to other molecules, it can create a hydrophilic shield that masks the molecule from the host's immune system, thereby reducing its immunogenicity and increasing its circulation time in the body. ekb.eg

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which reduces its renal clearance and protects it from enzymatic degradation. ekb.eg This leads to a longer half-life in the bloodstream and improved therapeutic efficacy. ekb.eg

Versatility in Functionalization: PEG can be synthesized with a variety of reactive functional groups at its termini, such as N-hydroxysuccinimide (NHS) esters, maleimides, azides, and alkynes. sigmaaldrich.comnih.gov This allows for versatile conjugation to a wide range of target molecules through different chemical reactions, including click chemistry. sigmaaldrich.com

Surface Modification: In materials science, PEG is used to modify the surfaces of materials to prevent non-specific protein adsorption, a phenomenon known as bio-fouling. sigmaaldrich.com This is critical for the development of implantable medical devices, biosensors, and drug delivery nanoparticles. nih.gov

Hydrogel Formation: PEG derivatives can be crosslinked to form hydrogels, which are water-swollen polymer networks. universci.com These hydrogels are used in tissue engineering as scaffolds for cell growth and in drug delivery as matrices for the controlled release of therapeutic agents. universci.com

The molecular weight of the PEG used is a critical parameter that influences its effect. Higher molecular weight PEGs are often used for small molecules, while lower molecular weight PEGs are typically used for larger proteins and nanoparticles. nih.gov The ability to tailor the length and functionality of PEG chains makes it a highly adaptable tool for a broad spectrum of applications in biomedicine and materials science. universci.comnih.gov

Conceptualization of Multivalent Reagents for Enhanced Binding and Functional Group Density in Chemical Biology

Multivalency is a powerful concept in chemical biology that involves the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another. acs.org This cooperative binding can lead to a significantly stronger interaction, or avidity, than the sum of the individual monovalent interactions. acs.org Nature frequently employs multivalency to achieve high-affinity and specific molecular recognition in processes like cell-cell adhesion, pathogen recognition, and signal transduction. rsc.org

Principles of Multivalent Reagents:

Enhanced Avidity: The primary advantage of multivalency is the dramatic increase in binding strength. Even weak individual interactions can collectively result in a very strong and stable complex. acs.orgacs.org

Increased Specificity: Multivalent interactions can enhance binding selectivity. A multivalent ligand may only bind effectively to a surface that presents a specific spatial arrangement and density of receptors, thus discriminating between different cell types or protein complexes. nih.gov

Receptor Clustering and Signaling: The binding of a multivalent ligand can induce the clustering of receptors on a cell surface. acs.org This clustering can trigger downstream signaling pathways that are not activated by monovalent ligand binding. nih.gov

Increased Functional Group Density: Multivalent scaffolds allow for the presentation of a high density of functional groups in a defined spatial arrangement. axispharm.com This is advantageous for applications requiring a high payload of a particular molecule, such as in drug delivery or imaging. axispharm.com

Design and Application of Multivalent Reagents:

In chemical biology, multivalent reagents are used as probes to study and modulate biological processes. researchgate.net For example, multivalent inhibitors can be designed to target enzymes or receptors with much higher potency than their monovalent counterparts. Multivalent ligands are also being explored for the development of new therapeutics, vaccines, and diagnostic agents. nih.govresearchgate.net The ability to create synthetic molecules that mimic the multivalent interactions found in nature provides a powerful tool for manipulating biological systems with high precision and efficacy. researchgate.net

Overview of Propane-1,2,3-(PEG11-DBCO) as a Tri-Functional Molecular Building Block

Propane-1,2,3-(PEG11-DBCO) is a specialized chemical reagent designed for applications in bioconjugation and chemical biology. broadpharm.com It is a branched molecule built upon a central propane-1,2,3-triol (B13761041) scaffold. rsc.orgnih.gov Each of the three hydroxyl groups of the propane (B168953) backbone is extended with a polyethylene glycol (PEG) chain, and each PEG chain is terminated with a dibenzocyclooctyne (DBCO) group. axispharm.combroadpharm.com

Molecular Architecture:

Central Scaffold: The core of the molecule is a propane-1,2,3-triyl group, providing three attachment points. rsc.orgnih.gov

PEG Linkers: Each of the three arms consists of an 11-unit PEG chain (PEG11). These PEG linkers serve several important functions:

They provide a flexible spacer arm, which can reduce steric hindrance and allow the terminal DBCO groups to more easily access their target azide (B81097) groups. axispharm.com

Functional Groups: The molecule possesses three terminal DBCO groups. DBCO is a strained alkyne that is highly reactive towards azides via the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. axispharm.combroadpharm.com

Key Features and Applications:

Propane-1,2,3-(PEG11-DBCO) is a tri-functional or trivalent building block. broadpharm.com The presence of three DBCO groups allows for the simultaneous conjugation of up to three azide-containing molecules. This trivalent nature makes it particularly useful for:

Crosslinking: It can be used to crosslink molecules that have been modified to contain azide groups, leading to the formation of well-defined molecular assemblies or hydrogels.

Multivalent Display: It can be used to create multivalent constructs. For example, by reacting it with an azide-modified targeting ligand, one can create a trivalent targeting molecule that can bind with high avidity to its receptor.

Increasing Functional Density: It can be used to increase the density of a particular functional group on a surface or nanoparticle. By first attaching the Propane-1,2,3-(PEG11-DBCO) to a surface and then reacting it with an azide-modified molecule of interest, one can introduce three copies of that molecule at each attachment site.

In essence, Propane-1,2,3-(PEG11-DBCO) is a versatile tool that combines the benefits of a trivalent scaffold, the favorable properties of PEG linkers, and the bioorthogonal reactivity of DBCO groups. axispharm.combroadpharm.com This makes it a valuable reagent for the construction of complex and functional biomolecular architectures.

PropertyValue
Chemical Formula C132H194N6O42
Molecular Weight 2537 g/mol
Purity ≥95%
Solubility Soluble in DMSO, DCM, DMF
Storage Condition -20°C
Data sourced from BroadPharm and AxisPharm. broadpharm.comaxispharm.com

Properties

Molecular Formula

C132H194N6O42

Molecular Weight

2537.0 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2,3-bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C132H194N6O42/c139-127(31-34-130(142)136-109-120-19-4-1-13-114(120)25-28-117-16-7-10-22-124(117)136)133-37-40-145-43-46-148-49-52-151-55-58-154-61-64-157-67-70-160-73-75-163-79-81-166-85-87-169-91-93-172-97-99-175-103-105-178-112-123(180-108-107-177-102-101-174-96-95-171-90-89-168-84-83-165-78-77-162-72-69-159-66-63-156-60-57-153-54-51-150-48-45-147-42-39-135-129(141)33-36-132(144)138-111-122-21-6-3-15-116(122)27-30-119-18-9-12-24-126(119)138)113-179-106-104-176-100-98-173-94-92-170-88-86-167-82-80-164-76-74-161-71-68-158-65-62-155-59-56-152-53-50-149-47-44-146-41-38-134-128(140)32-35-131(143)137-110-121-20-5-2-14-115(121)26-29-118-17-8-11-23-125(118)137/h1-24,123H,31-113H2,(H,133,139)(H,134,140)(H,135,141)

InChI Key

LGHOVHRXLAKLME-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N7CC8=CC=CC=C8C#CC9=CC=CC=C97

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization Approaches

Design Considerations for Multi-Arm PEG-Dibenzocyclooctyne (DBCO) Conjugates

The design of multi-arm PEG-DBCO conjugates like Propane-1,2,3-(PEG11-DBCO) is driven by the need for molecules with a high density of reactive groups, enhanced solubility, and improved pharmacokinetic properties for biomedical applications. Branched PEG structures offer several advantages over their linear counterparts, including a more compact structure and reduced steric hindrance, which can facilitate more efficient bioconjugation in complex biological environments axispharm.com.

The DBCO group is selected for its ability to participate in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction is highly efficient, bioorthogonal (meaning it does not interfere with biological processes), and can be performed under mild, aqueous conditions, making it ideal for conjugating to sensitive biomolecules lumiprobe.combiochempeg.com.

Strategies for the Synthesis of Propane-1,2,3-Derived Polyfunctionalized PEGylated Cyclooctynes

The synthesis of Propane-1,2,3-(PEG11-DBCO) is not a single-step process but rather a convergent strategy. A plausible synthetic route involves the initial preparation of the PEGylated arms followed by their attachment to the central propane-1,2,3-triol (B13761041) core.

One common strategy begins with the modification of a commercially available PEG derivative. For instance, a PEG molecule with a terminal amine group and a protected hydroxyl group can be reacted with a DBCO-NHS ester. The NHS ester reacts with the amine to form a stable amide bond, attaching the DBCO group to one end of the PEG chain. Following this, the protecting group on the hydroxyl end is removed, yielding a PEG11-DBCO arm with a reactive hydroxyl group.

Alternatively, a more direct approach could involve the etherification of propane-1,2,3-triol with a pre-functionalized PEG-alkyne derivative. This would involve activating the hydroxyl groups of the glycerol (B35011) core to facilitate reaction with a PEG chain already bearing the DBCO moiety and a suitable leaving group.

A key challenge in these syntheses is achieving uniform and complete functionalization of the core molecule. Stoichiometric control of the reactants and optimization of reaction conditions are crucial to maximize the yield of the desired trifunctional product and minimize the formation of mono- and di-substituted byproducts.

Approaches for Covalent Integration of the Propane-1,2,3-Core with PEG11-DBCO Arms

The covalent attachment of the three PEG11-DBCO arms to the propane-1,2,3-triol core is a critical step. A common and effective method is through etherification reactions. The three hydroxyl groups of propane-1,2,3-triol can be deprotonated using a strong base to form alkoxides. These nucleophilic alkoxides can then react with a PEG11-DBCO molecule that has been modified to contain a good leaving group, such as a tosylate or mesylate, at one end. This results in the formation of stable ether linkages between the core and the arms.

Another approach involves starting with an amine-terminated multi-arm PEG. For example, a three-arm PEG-amine, which can be synthesized from a glycerol core, can be reacted with a DBCO-acid in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) nih.gov. This forms stable amide bonds, covalently linking the DBCO groups to the termini of the PEG arms.

The choice of linkage chemistry (e.g., ether vs. amide) can influence the stability and physical properties of the final conjugate. Ether bonds are generally very stable, while amide bonds can also provide robust linkages.

Advanced Purification and Isolation Techniques for Polyfunctionalized Click Chemistry Reagents

The purification of polyfunctionalized PEG reagents like Propane-1,2,3-(PEG11-DBCO) is often challenging due to their high molecular weight, polarity, and potential for heterogeneity in the reaction mixture. Standard silica (B1680970) gel chromatography can be difficult for highly polar, large PEG-containing molecules, often resulting in streaking and poor separation reddit.com.

Therefore, more advanced chromatographic techniques are typically employed. Size Exclusion Chromatography (SEC) is a powerful method for separating molecules based on their hydrodynamic radius. This technique is particularly effective for removing unreacted, smaller molecules from the larger, desired product .

Ion Exchange Chromatography (IEX) can be used if the target molecule or impurities possess charged groups. By exploiting differences in charge, separation can be achieved. For PEGylated molecules, the PEG chains can sometimes shield the charges, but IEX can still be effective in separating positional isomers or molecules with different degrees of PEGylation .

Hydrophobic Interaction Chromatography (HIC) separates molecules based on differences in their hydrophobicity. While PEG itself is hydrophilic, the DBCO group and the core may impart some hydrophobic character, which can be utilized for purification .

In some cases, precipitation can be used as a preliminary purification step. The addition of a non-solvent or changing the pH can cause the desired product to precipitate out of solution, leaving impurities behind nih.govresearchgate.netbiopharminternational.com.

Purification TechniquePrinciple of SeparationApplication for Propane-1,2,3-(PEG11-DBCO)
Size Exclusion Chromatography (SEC) Molecular size and shapeRemoval of unreacted starting materials and smaller byproducts.
Ion Exchange Chromatography (IEX) Net chargeSeparation from charged impurities or incompletely reacted intermediates.
Hydrophobic Interaction Chromatography (HIC) HydrophobicitySeparation based on the hydrophobic character of the DBCO groups and core.
Precipitation Solubility differencesInitial bulk purification to remove highly soluble or insoluble impurities.

Analytical and Spectroscopic Methods for Structural Confirmation and Purity Assessment in Research Contexts

Confirming the structure and assessing the purity of Propane-1,2,3-(PEG11-DBCO) requires the use of multiple analytical and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

1H NMR provides information about the different types of protons in the molecule. The characteristic signals of the repeating ethylene (B1197577) glycol units of the PEG chains appear as a large peak around 3.6 ppm. The protons on the propane-1,2,3-triol core and the aromatic protons of the DBCO groups will have distinct chemical shifts, allowing for confirmation of their presence. The ratio of the integrations of the signals from the DBCO groups to the signals from the PEG backbone can be used to determine the degree of functionalization nih.govresearchgate.netnih.gov.

13C NMR provides information about the carbon skeleton of the molecule, further confirming the presence of all the expected structural components.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of large, non-volatile molecules like PEG derivatives. It can provide the molecular weight distribution of the polymer and confirm the successful conjugation of the PEG-DBCO arms to the core researchgate.net.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final product. By using a suitable column and mobile phase, it is possible to separate the desired trifunctional product from any unreacted starting materials or di- and mono-functionalized byproducts rsc.org.

Analytical TechniqueInformation Provided
1H NMR Presence of key functional groups (PEG, DBCO, propane (B168953) core), degree of functionalization.
13C NMR Confirmation of the carbon skeleton.
MALDI-TOF MS Molecular weight and molecular weight distribution.
HPLC Purity and presence of impurities.

Mechanistic Principles of Reaction with Azide Functionalized Substrates

Elucidation of SPAAC Reaction Kinetics and Efficiency with Tri-functionalized Cyclooctynes

The kinetics of the SPAAC reaction are a critical measure of its efficiency. The reaction follows second-order kinetics, and its rate is highly dependent on the structure of the cyclooctyne (B158145). The DBCO moiety is known for its rapid reaction rate with azides, a consequence of the significant ring strain imparted by its fused aromatic rings. interchim.frmagtech.com.cn Typical second-order rate constants for DBCO derivatives reacting with azides are generally in the range of 0.1 to 1.0 M⁻¹s⁻¹, although this can vary based on the solvent, temperature, pH, and the specific structure of the azide (B81097). mdpi.combroadpharm.comrsc.org

The tri-functional architecture of Propane-1,2,3-(PEG11-DBCO), featuring three DBCO groups on a central propane (B168953) scaffold, introduces several considerations for reaction efficiency. While the intrinsic reactivity of each individual DBCO group remains high, the multi-arm structure can introduce steric hindrance, particularly when reacting with bulky substrates. acs.orgnih.gov This steric crowding could potentially lower the apparent reaction rate for each arm compared to a monofunctional DBCO reagent. acs.org

Investigation of the Influence of PEG Spacer Length and Multi-Arm Architecture on Reaction Performance

The performance of Propane-1,2,3-(PEG11-DBCO) in conjugation reactions is profoundly influenced by both its polyethylene (B3416737) glycol (PEG) spacers and its multi-arm structure.

PEG Spacer Length: The PEG11 spacer arm in the molecule serves multiple crucial functions. Firstly, PEG is a hydrophilic polymer that enhances the aqueous solubility of the otherwise hydrophobic DBCO core. aatbio.comnih.gov This is essential for performing reactions efficiently in the aqueous buffered media typically used for biological samples. medium.com Secondly, the spacer physically separates the reactive DBCO group from the central propane scaffold and, more importantly, from the surface of any molecule it might be conjugated to. This separation minimizes steric hindrance, allowing the DBCO group better access to its target azide, which can be particularly important when labeling large, structurally complex biomolecules like proteins. nih.govnih.gov The length of the PEG chain is a key variable; longer PEG chains can provide greater steric relief and flexibility, potentially leading to higher conjugation efficiency, although the optimal length can be target-dependent. nih.govnih.gov

Multi-Arm Architecture: The propane-1,2,3-triyl core provides a compact scaffold for the presentation of three DBCO-PEG11 arms. This architecture is instrumental in applications requiring multivalency or cross-linking. In diagnostics and targeted delivery, attaching a trivalent linker like this to a targeting moiety (e.g., an antibody or nanobody) can significantly increase the avidity for a target that presents multiple binding sites. mdpi.com In materials science, this structure is an ideal building block for creating hydrogel networks. When mixed with polymers functionalized with two or more azide groups, the three DBCO arms can act as cross-linking points, leading to rapid gelation. acs.orgnih.gov The spatial arrangement of the arms on the propane core can, however, lead to increased steric hindrance in densely packed systems compared to linear or two-arm linkers. acs.org

Comparative Analysis of Propane-1,2,3-(PEG11-DBCO) Reactivity with Other Bioorthogonal Ligation Handles

The reactivity of the DBCO group within Propane-1,2,3-(PEG11-DBCO) is a key performance metric. Its effectiveness can be evaluated by comparing its reaction rate constant with those of other common bioorthogonal handles. The SPAAC reaction involving DBCO is significantly faster than the Staudinger ligation, another copper-free method for labeling azides. interchim.frmedium.com Within the family of cyclooctynes used for SPAAC, DBCO exhibits one of the fastest reaction rates, surpassed by more strained but sometimes less stable structures like biarylazacyclooctynones (BARAC). nih.govresearchgate.net

The choice of a bioorthogonal handle often involves a trade-off between reaction speed, stability, size, and hydrophobicity. While DBCO is highly reactive, it is also bulkier and more hydrophobic than some alternatives like bicyclo[6.1.0]nonyne (BCN). bldpharm.com Interestingly, the relative reactivity of DBCO and BCN can be reversed depending on the electronic nature of the azide partner; DBCO reacts faster with aliphatic azides, whereas BCN can react faster with aromatic, electron-poor azides. nih.govnih.gov

Below is a comparative table of second-order rate constants for various bioorthogonal reactions.

Reaction Handle Reaction Partner Reaction Type Second-Order Rate Constant (k, M⁻¹s⁻¹) (approx.) Key Characteristics
DBCO Benzyl AzideSPAAC0.24 - 0.77 rsc.orgnih.govFast, high selectivity, but relatively bulky and hydrophobic.
BCN Benzyl AzideSPAAC0.07 - 0.18 nih.govSmaller and less lipophilic than DBCO, but generally slower with aliphatic azides.
DIFO AzideSPAACSlower than DBCO nih.govresearchgate.netFluorinated cyclooctyne with good reactivity and stability.
BARAC AzideSPAAC~0.96 nih.govVery fast reaction rate due to high ring strain, but can have lower stability. nih.gov
Phosphine AzideStaudinger Ligation~100-fold slower than DBCO-azide SPAAC interchim.frmedium.comCopper-free but significantly slower kinetics than SPAAC.
Tetrazine (Tz) trans-Cyclooctene (TCO)IEDDA~1 - 10⁶ acs.orgbroadpharm.comExtremely fast kinetics, but TCO can have limited stability in some aqueous environments. broadpharm.com

Note: Reaction rates are highly dependent on specific reactants, solvent, temperature, and pH. The values presented are for general comparison.

This comparative analysis demonstrates that the DBCO moiety provides a robust combination of high reaction speed and stability, making it a versatile and widely used tool for bioorthogonal chemistry.

Applications in Advanced Bioconjugation and Chemical Biology Research

Development of Multivalent Bioconjugates for Enhanced Molecular Interactions

Multivalency—the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on another—is a key principle in biology for achieving high-avidity interactions. The trivalent structure of Propane-1,2,3-(PEG11-DBCO) is ideally suited for designing multivalent bioconjugates. By conjugating three azide-bearing ligands (such as peptides, small molecules, or aptamers) to the three DBCO arms, researchers can create constructs that bind to target cells or proteins with significantly increased affinity and specificity compared to their monovalent counterparts.

This enhanced avidity is critical in applications such as:

Targeted Drug Delivery: Multivalent conjugates can more effectively bind to cell surface receptors that are overexpressed on cancer cells, leading to improved cellular uptake of therapeutic payloads.

Modulating Cell Signaling: Clustering of cell surface receptors by multivalent ligands can trigger or inhibit specific signaling pathways, providing a tool to study and control cellular processes.

Inhibition of Pathogen Adhesion: By presenting multiple binding moieties, these conjugates can potently block the interaction between viruses or bacteria and their host cell receptors.

One study reported the development of a methodology for loading a single site on an antibody with multiple payloads using a multi-drug carrying peptidic linker, demonstrating the power of multivalency in creating highly potent antibody-drug conjugates (ADCs). nih.gov The trivalent nature of Propane-1,2,3-(PEG11-DBCO) provides a direct route to assembling such multivalent systems.

Strategies for Site-Specific Labeling and Modification of Biomolecules (e.g., Proteins, Peptides, Nucleic Acids)

Site-specific modification of biomolecules is essential for studying their function without disrupting their native structure. The SPAAC reaction between the DBCO groups of Propane-1,2,3-(PEG11-DBCO) and an azide (B81097) handle allows for precise, covalent labeling. The key is the site-specific introduction of the azide group into the target biomolecule. nih.gov

Proteins and Peptides: Several methods exist for incorporating azides into specific sites on proteins and peptides. researchgate.net One of the most precise techniques is the genetic incorporation of an unnatural amino acid (UAA) containing an azide group, such as p-azido-L-phenylalanine (pAzF), at a desired position using amber suppression technology. jove.comnih.govnih.gov This allows for the creation of a homogenous population of proteins with a single azide handle for conjugation. nih.gov Alternatively, enzymatic methods can be employed. For instance, lipoic acid ligase (LplA) can attach a picolyl azide derivative to a specific 13-amino acid recognition sequence genetically fused to the protein of interest. nih.govspringernature.com

Nucleic Acids: Azides can be incorporated into DNA and RNA through chemical or enzymatic means. Modified nucleoside triphosphates containing an azide group can be incorporated at specific sites during transcription using T7 RNA polymerase. oup.commdpi.com For DNA, azide-modified nucleotides like 5-azido-2'-deoxyuridine can be used in synthesis or metabolic labeling. biosynth.comrsc.org These azide-tagged nucleic acids can then be labeled with DBCO-functionalized probes for visualization or affinity purification. oup.comrsc.org

Below is a table summarizing common strategies for introducing azide functionalities into biomolecules for subsequent reaction with DBCO reagents.

BiomoleculeStrategyDescriptionKey Features
Proteins Unnatural Amino Acid (UAA) IncorporationAn azide-containing amino acid (e.g., pAzF) is genetically encoded at a specific site in response to a nonsense codon (e.g., amber codon). nih.govnih.govHigh site-specificity; produces homogeneous conjugates. nih.gov
Proteins Enzymatic LigationAn enzyme (e.g., Lipoic Acid Ligase, Transglutaminase) attaches an azide-containing substrate to a specific recognition sequence or amino acid residue. nih.govspringernature.comHigh specificity; reaction occurs under mild, physiological conditions.
Proteins N-terminal ModificationReagents like 6-(azidomethyl)-2-pyridinecarbaldehyde (6AMPC) can specifically label the N-terminus of a protein. researchgate.netTargets a unique position on the protein; avoids modification of lysine (B10760008) side chains.
Nucleic Acids Genetic Alphabet Expansion TranscriptionAn unnatural base pair system is used during in vitro transcription to incorporate an azide-linked unnatural base at a specific position in an RNA molecule. oup.comAllows for precise, site-specific labeling of long-chain RNAs. oup.com
Nucleic Acids Metabolic LabelingCells are cultured with azide-modified nucleoside analogs (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) followed by conversion to azide) which are incorporated into newly synthesized DNA. biosynth.comEnables labeling of nucleic acids in living cells to study processes like cell proliferation.

Construction of Antibody-Polymer Conjugates and Related Research Platforms

Antibody-polymer conjugates (APCs) are an emerging class of therapeutics that combine the targeting specificity of antibodies with the versatile properties of polymers. These polymers can be loaded with drugs, imaging agents, or other functional molecules. The SPAAC reaction is a cornerstone of modern APC synthesis, providing a stable and efficient method for linking polymers to antibodies. nih.govuq.edu.au

The general strategy involves:

Antibody Modification: An antibody is functionalized with DBCO groups. This can be achieved non-selectively by reacting lysine residues with a DBCO-NHS ester or site-specifically by incorporating an azide-containing UAA and then reacting it with a DBCO linker. lumiprobe.comnih.gov

Polymer Synthesis: A polymer backbone is synthesized with pendant azide groups or a terminal azide group.

Conjugation: The DBCO-modified antibody is mixed with the azide-functionalized polymer, leading to the formation of a stable triazole linkage via SPAAC. nih.gov

The trivalent nature of Propane-1,2,3-(PEG11-DBCO) can be leveraged to create more complex architectures. For example, it can act as a central scaffold to which three azide-functionalized polymer chains are attached. This resulting trivalent polymer construct could then be conjugated to an antibody through a different reactive handle, allowing for a high payload capacity. The hydrophilic PEG linkers in the structure are also beneficial, as they can help to improve the solubility and pharmacokinetic properties of the final conjugate, which is often a challenge when conjugating hydrophobic drug payloads. youtube.comamericanpharmaceuticalreview.com

Utilizing the Compound for Bioorthogonal Tagging and Imaging Probe Development in Research

Bioorthogonal chemistry enables the visualization of biomolecules in their native environment without causing perturbation. nih.gov The high reactivity and specificity of the DBCO-azide SPAAC reaction make it an ideal tool for this purpose. conju-probe.comconju-probe.com Propane-1,2,3-(PEG11-DBCO) can be used to develop advanced imaging probes by attaching azide-modified fluorophores, quantum dots, or other reporter molecules to its three DBCO arms.

The trivalent structure offers a significant advantage for signal amplification. By conjugating three reporter molecules to a single linker, the resulting probe can provide a much stronger signal, enhancing the sensitivity of imaging experiments. This is particularly valuable for detecting low-abundance biomolecules in cells or tissues.

For example, a researcher could:

Metabolically label a specific class of biomolecules (e.g., glycans) in a live cell with an azide-containing sugar.

Synthesize a trivalent imaging probe by reacting Propane-1,2,3-(PEG11-DBCO) with three equivalents of an azide-modified fluorescent dye.

Introduce the trivalent probe to the cells, where it will specifically react with the azide-labeled biomolecules, allowing for highly sensitive fluorescent imaging.

This approach has been used to develop PET imaging agents, where DBCO-functionalized molecules are reacted with azide-containing radiotracers for sensitive in vivo imaging. nih.govmdpi.com

Strategies for Surface Functionalization and Biomaterial Modification with Propane-1,2,3-(PEG11-DBCO)

Modifying the surfaces of biomaterials is crucial for controlling their interaction with biological systems. nih.gov Surface functionalization can be used to promote specific cell adhesion, prevent non-specific protein fouling, or immobilize bioactive molecules. rsc.orgbiointerfaceresearch.com

The components of Propane-1,2,3-(PEG11-DBCO) make it well-suited for surface modification:

PEG Chains: The PEG linkers create a hydrophilic layer on the surface. This "PEGylation" is a well-established method to reduce non-specific protein adsorption and improve the biocompatibility of materials. nih.govnih.govtaylorfrancis.com

DBCO Groups: The three DBCO groups provide reactive handles for the covalent immobilization of azide-modified biomolecules. This allows for the creation of surfaces with a high density of specifically oriented proteins, peptides, or nucleic acids.

A common strategy involves first coating a surface (e.g., a glass slide, a nanoparticle, or a sensor chip) with a molecule that presents azide groups. Then, Propane-1,2,3-(PEG11-DBCO) is reacted with the surface, creating a trivalent "docking station." Finally, azide-containing biomolecules of interest can be attached, or alternatively, the DBCO-functionalized surface can directly capture azide-modified biomolecules from a solution. The SPAAC-based immobilization has been shown to result in a more stable and robust surface compared to traditional methods like EDC/NHS chemistry. rsc.org This combination of SPAAC click chemistry and enzymatic ligation offers a powerful approach for stable and efficient protein immobilization. chinesechemsoc.orgresearchgate.net

The table below outlines relevant strategies for biomaterial modification.

Modification GoalStrategyHow Propane-1,2,3-(PEG11-DBCO) is UsedPotential Application
Reduce Non-specific Binding PEGylationThe PEG11 chains form a hydrophilic barrier on the material surface. taylorfrancis.comCreating biocompatible coatings for medical implants or nanoparticles.
Covalent Biomolecule Immobilization SPAAC ChemistryAn azide-modified surface is reacted with the trivalent DBCO linker, which then captures azide-tagged proteins or peptides. rsc.orgresearchgate.netDeveloping biosensors, affinity chromatography columns, or cell culture substrates with specific ligands.
High-Density Functionalization Multivalent Linker AttachmentThe trivalent nature allows for the attachment of three biomolecules per linker molecule, increasing the surface density of the active component.Enhancing the capture efficiency of diagnostic devices or the therapeutic effect of drug-eluting materials.

Role in Engineered Materials and Systems

Hydrogel Formation and Network Engineering via Click Chemistry Crosslinking

The trifunctional nature of Propane-1,2,3-(PEG11-DBCO) makes it an excellent crosslinking agent for the formation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the properties of natural tissues. The DBCO groups on the molecule can readily react with azide-functionalized polymers or biomolecules through a strain-promoted azide-alkyne cycloaddition (SPAAC), a type of copper-free click chemistry. nih.govnih.gov This reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst, which is a significant advantage for biomedical applications. broadpharm.comnih.gov

The resulting hydrogel network is formed by the covalent linkages between the Propane-1,2,3-(PEG11-DBCO) crosslinker and the azide-modified polymer chains. The degree of crosslinking, and therefore the mechanical properties of the hydrogel, can be precisely controlled by adjusting the stoichiometry of the reactants. This allows for the engineering of hydrogels with tailored stiffness and degradation profiles, which is crucial for applications in tissue engineering and regenerative medicine. nih.gov For instance, hydrogels with controlled microenvironments can be developed to study tissue development and regeneration. researchgate.net

Fabrication of Advanced Polymer Scaffolds and Nanocarriers for Research Applications

The ability of Propane-1,2,3-(PEG11-DBCO) to form well-defined networks extends to the fabrication of advanced polymer scaffolds and nanocarriers. These structures serve as synthetic extracellular matrices (ECMs) to support cell growth and as delivery vehicles for therapeutic agents. nih.govnih.gov The "click" functionality of the DBCO groups allows for the straightforward incorporation of various molecules, such as cell-adhesion peptides, growth factors, or drugs, that have been modified with azide (B81097) groups.

This modular approach enables the creation of multifunctional scaffolds and nanocarriers with precise control over the spatial presentation of biochemical cues. For example, a polymer scaffold can be functionalized with a gradient of a growth factor to direct cell differentiation in a spatially controlled manner. Similarly, nanocarriers can be decorated with targeting ligands to enhance their delivery to specific cells or tissues. The hydrophilic PEG chains of Propane-1,2,3-(PEG11-DBCO) also contribute to the biocompatibility of these materials by reducing non-specific protein adsorption. broadpharm.com

Integration into Lipid Bilayers and Nanodiscs for Membrane Research Methodologies

The study of membrane proteins is often challenging due to their hydrophobic nature. Nanodiscs, which are small patches of a lipid bilayer encircled by a scaffold protein or polymer, provide a more native-like environment for studying these proteins compared to detergents. nih.govnih.gov Propane-1,2,3-(PEG11-DBCO) can be utilized in the development of polymer-based nanodiscs.

By reacting azide-functionalized polymers with Propane-1,2,3-(PEG11-DBCO), it is possible to create amphipathic polymers that can self-assemble around a lipid bilayer, forming a nanodisc. The DBCO groups can also be used to attach other molecules of interest, such as fluorophores for imaging or affinity tags for purification, to the nanodisc scaffold. This approach allows for the creation of customized nanodiscs for a wide range of membrane protein studies.

Application in the Development of Artificial Metalloenzymes and Biocatalytic Systems

Artificial metalloenzymes are hybrid catalysts that combine the reactivity of a synthetic metal complex with the selectivity of a protein scaffold. nih.govethz.ch Propane-1,2,3-(PEG11-DBCO) can serve as a versatile linker to anchor a catalytically active metal complex within a protein that has been genetically engineered to contain azide-bearing unnatural amino acids.

The three DBCO arms of the molecule can "click" onto the azide groups on the protein surface, positioning the metal complex within a defined protein environment. This strategy allows for the creation of novel biocatalytic systems for reactions not found in nature. The PEG linkers provide flexibility, allowing the metal complex to adopt an optimal orientation for catalysis, while the protein scaffold can be further engineered through directed evolution to enhance the activity and selectivity of the artificial metalloenzyme. nih.gov

Controlled Assembly of Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller, well-defined molecular components through non-covalent interactions. nih.govmdpi.com The trifunctional nature of Propane-1,2,3-(PEG11-DBCO) makes it an interesting building block for the construction of ordered supramolecular architectures.

By reacting Propane-1,2,3-(PEG11-DBCO) with molecules containing multiple azide groups, it is possible to create well-defined, three-dimensional nanostructures. The geometry and size of these architectures can be controlled by the design of the building blocks and the stoichiometry of the reaction. These self-assembled systems have potential applications in areas such as nanotechnology, materials science, and drug delivery. nih.gov

Emerging Research Directions and Methodological Considerations

Advancements in Multivalent Conjugation Strategies with Propane-1,2,3-(PEG11-DBCO) Derivatives

The defining feature of Propane-1,2,3-(PEG11-DBCO) is its trivalent nature, which allows for the simultaneous conjugation of up to three azide-modified molecules. broadpharm.com This multivalency is a significant advancement over traditional monovalent reagents, enabling strategies centered on avidity, signal amplification, and the construction of complex molecular architectures.

Recent research highlights the advantages of such multivalent approaches. By presenting multiple binding sites, reagents like Propane-1,2,3-(PEG11-DBCO) can dramatically increase the avidity (the accumulated strength of multiple affinities) of a conjugate to its target. This is particularly useful in cell-surface labeling and targeting, where multiple low-affinity interactions can be converted into a single, high-avidity binding event. Furthermore, in diagnostics and imaging, attaching three reporter molecules (e.g., fluorophores) to a single targeting entity via this linker can amplify the signal, enhancing sensitivity.

The use of dendritic or branched structures in bioorthogonal chemistry is a key area of development. researchgate.net Propane-1,2,3-(PEG11-DBCO) serves as a prime example of a first-generation dendron. These structures are instrumental in creating well-defined, high-density functional surfaces on nanoparticles, liposomes, and other materials for applications in targeted drug delivery and advanced biosensors. hiyka.combiochempeg.com For instance, functionalizing a nanoparticle with this trivalent linker allows for the attachment of three distinct azide-modified molecules—such as a targeting ligand, an imaging agent, and a therapeutic payload—creating a multifunctional theranostic agent.

Exploration of High-Throughput Screening Methodologies for Reagent Optimization and Application Discovery

High-throughput screening (HTS) is a critical tool for accelerating research, and its integration with bioorthogonal chemistry is expanding the applications of reagents like Propane-1,2,3-(PEG11-DBCO). nih.gov HTS methodologies are being developed and employed in two primary contexts: the optimization of the reagents themselves and the discovery of their new applications. nih.govnih.gov

For reagent optimization, HTS can be used to screen libraries of similar multivalent linkers with variations in PEG chain length or core structure. This allows researchers to rapidly identify the optimal linker for a specific biological system, balancing factors like solubility, steric hindrance, and reaction kinetics.

For application discovery, Propane-1,2,3-(PEG11-DBCO) can be used within an HTS framework to identify new biological interactions or potent therapeutic candidates. For example, in fragment-based drug discovery, this trivalent linker could be used to assemble multiple low-affinity, azide-modified fragments into a single, high-affinity inhibitor directly on a target enzyme's surface. nih.govresearchgate.net A notable application is the use of fluorescence-based HTS assays with copper-free click chemistry to screen vast libraries of enzyme variants for enhanced catalytic activity, a process that can be directly adapted for DBCO-based reagents. google.comnih.gov Such screening platforms enable the rapid identification of hits from libraries containing tens of thousands of molecules. nih.gov

Considerations for Scalability and Reproducibility in Academic Research Synthesis and Application

While Propane-1,2,3-(PEG11-DBCO) offers significant advantages, its synthesis and application present practical challenges related to scalability and reproducibility, particularly in academic research settings. The synthesis of dibenzocyclooctyne (DBCO) itself can be a time-consuming process, which may limit its large-scale production and development. mdpi.com

Scalability: The multistep synthesis required to produce a complex molecule like Propane-1,2,3-(PEG11-DBCO) can be difficult to scale up. The process involves the precise attachment of three separate PEG11-DBCO arms to a propane (B168953) backbone, which can lead to lower yields and complex purification challenges as the scale increases. The cost of the starting materials, particularly the strained DBCO moiety, is also a significant consideration for large-scale academic use.

Reproducibility: A major challenge for polymer-based systems is ensuring batch-to-batch reproducibility. researchgate.netuni-muenchen.de For Propane-1,2,3-(PEG11-DBCO), this involves maintaining a uniform PEG length (low polydispersity index) and ensuring the complete and identical functionalization of all three arms in every batch. Incomplete reactions can lead to a mixture of mono-, di-, and trivalent products, complicating downstream applications and making it difficult to compare results across experiments. Strategies to improve reproducibility, such as using dendritic polymer end-groups, are an active area of research. researchgate.net These considerations are critical for applications like hydrogel formation, where minor variations in the crosslinker can lead to significant differences in material properties. researchgate.netrsc.org

Challenges and Future Opportunities in Bioorthogonal Material Design and Functionalization

The broader field of bioorthogonal chemistry, while revolutionary, faces several challenges that influence the use and development of reagents like Propane-1,2,3-(PEG11-DBCO). acs.orgmdpi.com Addressing these challenges presents significant opportunities for future innovation. nih.govacs.org

Current Challenges:

Kinetics and Stability: There is often a trade-off between the reaction speed of a bioorthogonal reagent and its stability in a biological environment. nih.gov Highly reactive DBCO derivatives can be more susceptible to degradation or side reactions. acs.orgnih.gov

Steric Hindrance: The bulky nature of the DBCO group, compounded by the large PEG chains and trivalent structure of Propane-1,2,3-(PEG11-DBCO), can create steric hindrance. This can slow down or prevent the conjugation reaction, especially when the azide (B81097) target is located in a sterically constrained environment. mdpi.com

Biocompatibility and Immunogenicity: While PEGylation is known to improve water solubility and reduce immunogenicity, the complete biological impact of the linker and the resulting triazole conjugate must be considered, especially for in vivo applications. uni-muenchen.de

Future Opportunities:

Orthogonal Chemistries: A major goal is the development of multiple bioorthogonal reactions that can be performed simultaneously in the same system without cross-reacting. acs.orgnih.gov This would allow a trivalent linker to react with three different types of functional groups, enabling the creation of even more complex and multifunctional constructs.

Advanced Materials: There is immense potential in using trivalent linkers like Propane-1,2,3-(PEG11-DBCO) to create "smart" materials. These could include hydrogels with precisely controlled crosslinking densities for 4D cell culture or nanoparticles with surfaces that can be dynamically functionalized in response to specific biological stimuli. rsc.org

In Vivo Applications: Overcoming the current challenges will pave the way for more sophisticated in vivo uses, such as pretargeted radioimmunotherapy, where an antibody-TCO conjugate is administered first, followed by a radiolabeled tetrazine, or analogous DBCO-based systems. acs.orgresearchgate.net

Potential for Novel Research Tool Development and Interdisciplinary Applications

The unique properties of Propane-1,2,3-(PEG11-DBCO) position it as a foundational component for a new generation of research tools, fostering collaboration across diverse scientific disciplines. Its ability to link multiple molecular entities in a controlled manner opens up possibilities that are not achievable with simple bifunctional linkers.

Novel Research Tools: This trivalent linker can serve as a central scaffold for creating integrated "theranostic" agents, combining targeting, imaging, and therapeutic functions into a single molecule. For example, one DBCO arm could be conjugated to an azide-modified antibody fragment for tumor targeting, a second to a fluorescent dye for imaging, and a third to a cytotoxic drug for therapy. This approach streamlines the development of multifunctional nanomedicines.

Interdisciplinary Applications:

Materials Science and Tissue Engineering: In materials science, this linker can be used to crosslink azide-modified polymers to form highly defined hydrogels. rsc.org The trivalent nature of the crosslinker allows for precise control over the mechanical properties and porosity of the gel, making it ideal for creating biomimetic scaffolds for 3D cell culture and tissue regeneration. researchgate.net

Nanotechnology: The compound is ideal for the surface functionalization of nanoparticles, quantum dots, and liposomes. hiyka.com By attaching three copies of a targeting ligand, it can significantly enhance the binding affinity and specificity of the nanoparticle to its target cells, a critical factor for effective drug delivery. biochempeg.com

Chemical Biology and Drug Discovery: In chemical biology, it can be used to study complex protein interactions by bringing multiple proteins into close proximity. It also has applications in fragment-based drug discovery, where it can be used to link small, weakly-binding fragments together to create a potent lead compound. nih.govcreativepegworks.com

Data and Compound Information

The following tables provide a summary of research findings related to multivalent DBCO linkers and a list of chemical compounds mentioned in this article.

Table 1: Research Findings on Multivalent DBCO Linkers

Research Area Application of Multivalent Linker Key Findings & Advantages Relevant Citations
Multivalent Conjugation Enhanced Cell Targeting Increases avidity by presenting multiple binding sites, leading to stronger target engagement compared to monovalent linkers. researchgate.net
Diagnostics & Imaging Signal Amplification Attachment of multiple reporter molecules (e.g., fluorophores) to a single probe enhances signal strength and detection sensitivity. hiyka.com
Drug Discovery High-Throughput Screening (HTS) Enables rapid screening of libraries by linking azide-modified molecules to targets for functional assays. nih.govnih.govgoogle.comnih.gov
Materials Science Hydrogel Formation Acts as a precise crosslinking agent for azide-modified polymers, allowing for tunable mechanical properties in the resulting hydrogel. researchgate.netrsc.org
Nanotechnology Nanoparticle Functionalization Creates a high density of functional groups on nanoparticle surfaces for enhanced targeting and multifunctional capabilities (theranostics). hiyka.combiochempeg.com

| Synthesis & Production | Scalability Challenges | Synthesis of complex, multivalent structures is often low-yield and difficult to scale; purification and batch-to-batch reproducibility are significant concerns. | mdpi.comuni-muenchen.de |

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Common Name Core Function / Role
Propane-1,2,3-(PEG11-DBCO) Trivalent DBCO Linker A trivalent scaffold for conjugating up to three azide-modified molecules via copper-free click chemistry.
Dibenzocyclooctyne DBCO A strained alkyne that reacts rapidly and specifically with azides in copper-free click reactions.
Azide N₃ The functional group that is the reaction partner for DBCO in copper-free click chemistry.
Polyethylene (B3416737) Glycol PEG A hydrophilic polymer used as a spacer to increase solubility and biocompatibility.
Tetrazine Tz A reactive group used in inverse-electron-demand Diels-Alder (IEDDA) reactions, another type of bioorthogonal chemistry.
Trans-cyclooctene TCO The reaction partner for tetrazines in IEDDA reactions.

Q & A

Q. What are the key synthetic methods for preparing Propane-1,2,3-(PEG11-DBCO), and how is purity validated?

Propane-1,2,3-(PEG11-DBCO) is synthesized via multi-step PEGylation, where DBCO (dibenzocyclooctyne) groups are conjugated to a propane-triol backbone via PEG11 spacers. Critical steps include controlled reaction stoichiometry to avoid cross-linking and purification via size-exclusion chromatography (SEC) or dialysis. Purity (>95%) is validated using reversed-phase HPLC with UV detection at 280 nm (for DBCO absorbance) and MALDI-TOF mass spectrometry to confirm molecular weight (2,537.0 g/mol) .

Q. How does the DBCO group enable copper-free click chemistry in bioconjugation studies?

The DBCO moiety undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized molecules without requiring cytotoxic copper catalysts. This reaction is pH-insensitive (works in physiological conditions) and exhibits second-order kinetics, with rate constants dependent on steric accessibility of the azide group. Researchers should optimize molar ratios (typically 1:1.2 DBCO:azide) and reaction time (2–24 hours) to achieve >90% conjugation efficiency, as confirmed by LC-MS or fluorescence quenching assays .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Propane-1,2,3-(PEG11-DBCO) in complex biological matrices?

  • Solvent Compatibility : Use DMSO or DMF for solubility, but ensure <5% organic solvent in aqueous buffers to prevent protein denaturation.
  • Temperature and pH : Reactions at 4°C reduce non-specific binding, while pH 7.4–8.0 maximizes SPAAC kinetics.
  • Interference Mitigation : Pre-treat samples with reductants (e.g., TCEP) to eliminate disulfide bonds or use blocking agents (e.g., BSA) to minimize non-specific adsorption. Validate using negative controls (azide-free samples) .

Q. How should contradictory data on conjugation efficiency be analyzed?

Discrepancies often arise from variability in azide ligand density or steric hindrance. To resolve:

  • Quantify azide availability via fluorogenic probes (e.g., DBCO-Cy5).
  • Use single-molecule fluorescence microscopy to assess spatial distribution of conjugated products.
  • Apply statistical models (e.g., ANOVA with post-hoc Tukey tests) to compare batches or conditions, ensuring sample sizes account for biological variability .

Q. What advanced analytical techniques are critical for characterizing Propane-1,2,3-(PEG11-DBCO) stability?

  • DSC (Differential Scanning Calorimetry) : Measures thermal degradation profiles (Tm ~60°C for PEG11-DBCO).
  • NMR Spectroscopy : <sup>1</sup>H NMR in D2O confirms PEG spacer integrity (δ 3.6–3.8 ppm for PEG protons) and DBCO stability (δ 7.2–7.8 ppm for aromatic protons).
  • SEC-MALS : Size-exclusion chromatography coupled with multi-angle light scattering determines hydrodynamic radius and detects aggregation .

Q. How to design experiments evaluating the impact of PEG chain length on in vivo pharmacokinetics?

  • Comparative Arms : Synthesize analogs with PEGn-DBCO (n = 4, 8, 11) and administer via IV in murine models.
  • PK Parameters : Measure blood half-life (t1/2), clearance rates, and tissue biodistribution using radiolabeled (e.g., <sup>14</sup>C) or fluorescently tagged compounds.
  • Theoretical Framework : Apply compartmental modeling to correlate PEG length with enhanced solubility and reduced renal clearance, leveraging Fick’s laws of diffusion .

Methodological Considerations

  • Theoretical Alignment : Align experimental design with hypotheses rooted in click chemistry kinetics (e.g., transition state theory) and polymer physics (e.g., Flory-Huggins model for PEG behavior) .
  • Ethical and Safety Protocols : Follow NIH/OSHA guidelines for handling DBCO derivatives (avoid inhalation, use PPE) and dispose of organic waste via approved channels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.